1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride

Catalog No.
S3210978
CAS No.
1216824-12-2
M.F
C23H31Cl3N2O5
M. Wt
521.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-y...

CAS Number

1216824-12-2

Product Name

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-chlorophenoxy)ethoxy]propan-2-ol;dihydrochloride

Molecular Formula

C23H31Cl3N2O5

Molecular Weight

521.86

InChI

InChI=1S/C23H29ClN2O5.2ClH/c24-19-2-4-21(5-3-19)29-12-11-28-16-20(27)15-26-9-7-25(8-10-26)14-18-1-6-22-23(13-18)31-17-30-22;;/h1-6,13,20,27H,7-12,14-17H2;2*1H

InChI Key

CHCKIZQJSIFYSA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COCCOC4=CC=C(C=C4)Cl)O.Cl.Cl

solubility

not available

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride is a complex organic compound characterized by its unique structural features. It contains a piperazine ring, which is a common motif in many pharmaceuticals due to its ability to interact with various biological targets. The presence of a benzo[d][1,3]dioxole moiety contributes to its potential biological activity, while the 4-chlorophenoxy group enhances its lipophilicity and binding properties. The dihydrochloride form indicates that the compound is a salt, which can influence its solubility and stability in biological systems.

The molecular formula of this compound is C22H28ClN2O4C_{22}H_{28}ClN_2O_4, and it has a molecular weight of approximately 448.9 g/mol . This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting various receptors.

Typical for piperazine derivatives:

  • N-Alkylation: The piperazine nitrogen atoms can be alkylated to form more complex derivatives.
  • Hydrochloride Formation: The conversion to dihydrochloride involves protonation of the nitrogen atoms, enhancing solubility.
  • Esterification: The hydroxyl groups can react with acids to form esters, potentially modifying pharmacokinetic properties.
  • Reduction Reactions: The presence of aromatic rings allows for reduction reactions that could alter the electronic properties of the molecule.

These reactions can be utilized in synthetic pathways to develop analogs or derivatives with enhanced biological activity or improved pharmacological profiles.

The biological activity of 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride is primarily linked to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Compounds with similar structures have shown promise as:

  • Antidepressants: By modulating serotonin receptors.
  • Anxiolytics: Through effects on GABAergic systems.
  • Antipsychotics: Targeting dopamine receptors.

Studies indicate that modifications in the piperazine ring and substituents can significantly influence the affinity and selectivity for these receptors .

The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride typically involves several key steps:

  • Formation of the Piperazine Derivative:
    • Reacting benzo[d][1,3]dioxole with piperazine under basic conditions to form the piperazinyl intermediate.
  • Ether Formation:
    • Introducing the 4-chlorophenoxy group via etherification with an appropriate chlorophenol derivative.
  • Propan-2-ol Derivation:
    • Incorporating the propan-2-ol moiety through alkylation or acylation reactions.
  • Salt Formation:
    • Converting the free base into the dihydrochloride salt by treatment with hydrochloric acid.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or anxiolytics.
  • Research: In studies related to serotonin and dopamine receptor modulation.
  • Therapeutic Use: Possible use in treating mood disorders or anxiety-related conditions due to its pharmacological profile.

Interaction studies focusing on this compound have shown that it can effectively bind to various neurotransmitter receptors. Key findings include:

  • Serotonin Receptor Binding: Exhibits affinity for 5-HT receptors, suggesting potential antidepressant effects.
  • Dopamine Receptor Modulation: May influence dopamine pathways, relevant for treating schizophrenia or bipolar disorder.
  • GABA Receptor Interaction: Potential anxiolytic effects through modulation of GABAergic transmission.

These interactions highlight its versatility as a therapeutic agent .

Several compounds share structural similarities with 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(1,3-Benzodioxol-5-ylmethyl)piperazinePiperazine ring + benzo[d][1,3]dioxoleAntidepressant potentialLacks additional ether group
4-Chloro-N-(benzo[d][1,3]dioxol-5-yl)methylpiperazineSimilar core structureAntipsychotic activityDifferent substitution pattern
N-benzodioxole derivativeVariations in substituentsVaries widelyDifferent pharmacological profiles

The unique combination of piperazine, benzo[d][1,3]dioxole, and chlorophenoxy groups in this compound provides a distinct pharmacological profile that may be advantageous in drug development compared to its analogs .

Dates

Last modified: 08-18-2023

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